

Benzo[b]thiophene-7-carbaldehyde: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbaldehyde

Cat. No.: B158769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-7-carbaldehyde is a valuable heterocyclic building block in organic synthesis, playing a significant role in the development of pharmaceuticals and functional materials.^{[1][2]} Its unique structure is a key component in the synthesis of biologically active molecules and organic semiconductors.^[1] This technical guide provides an in-depth overview of the commercial availability and purity of **Benzo[b]thiophene-7-carbaldehyde**, along with representative experimental protocols for its synthesis, purification, and analysis.

Commercial Availability

Benzo[b]thiophene-7-carbaldehyde (CAS No. 10134-91-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, ranging from milligrams to several grams. The table below summarizes the availability from a selection of vendors.

Supplier	Catalog Number	Purity	Available Quantities
A2B Chem	AA05327	95%	100mg, 250mg, 1g, 5g
Chem-Impex	29404	≥ 95% (HPLC)	Custom
Sigma-Aldrich	AMBH98C8E45F	95%	Custom
Synblock	PB05198	NLT 98%	Custom
Shanghai Synthfine Chemical		Custom	

Purity and Specifications

The purity of commercially available **Benzo[b]thiophene-7-carbaldehyde** is typically high, with most suppliers guaranteeing a purity of 95% or greater.^{[1][2]} High-Performance Liquid Chromatography (HPLC) is the most common analytical technique cited for purity assessment. ^[1] While specific batch-to-batch variations will occur, the general specifications are outlined below. A certificate of analysis for a related isomer, Benzo[b]thiophene-3-carbaldehyde, indicates a purity of 99.53% by HPLC, demonstrating the high purity achievable for this class of compounds.^[3]

Parameter	Specification	Method
Purity	≥ 95% to >98%	HPLC
Appearance	Yellow crystalline solid	Visual
Molecular Formula	C ₉ H ₆ OS	-
Molecular Weight	162.21 g/mol	-
CAS Number	10134-91-5	-
Storage	2-8°C, under inert atmosphere, protected from light	-

Experimental Protocols

While a specific, detailed synthesis protocol for **Benzo[b]thiophene-7-carbaldehyde** is not readily available in the searched literature, the synthesis of its isomers, such as Benzo[b]thiophene-2-carbaldehyde, has been well-documented. The following protocols are based on established methods for related compounds and are expected to be highly applicable for the synthesis, purification, and analysis of the 7-carbaldehyde isomer.

Representative Synthesis of Benzo[b]thiophene Carbaldehydes

A common method for the synthesis of Benzo[b]thiophene carbaldehydes involves the formylation of the corresponding Benzo[b]thiophene. An alternative approach, detailed below, is the synthesis from a more readily available starting material, methylthiobenzene, via a one-pot reaction.^[4]

Reaction:

- To a solution of methylthiobenzene in hexane, add tetramethylethylenediamine (TMEDA) under a nitrogen atmosphere.
- Cool the mixture to 0°C and add a solution of butyllithium (BuLi) in hexane dropwise.
- Allow the reaction to stir at room temperature for 24 hours.
- Cool the mixture and slowly add anhydrous dimethylformamide (DMF).
- Continue stirring at room temperature for another 24 hours.
- Quench the reaction with aqueous HCl.

Purification Protocol

Purification of Benzo[b]thiophene carbaldehydes is typically achieved by column chromatography.^[5]

Procedure:

- Extraction: After quenching the reaction, separate the organic and aqueous phases. Extract the aqueous layer with an organic solvent such as diethyl ether. Wash the combined organic

phases with HCl, water, and brine.

- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Column Chromatography: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.[\[4\]](#)

Purity Analysis

The purity of **Benzo[b]thiophene-7-carbaldehyde** is most commonly determined by High-Performance Liquid Chromatography (HPLC). While specific conditions for the 7-isomer are not detailed in the available literature, a general method can be inferred. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC):

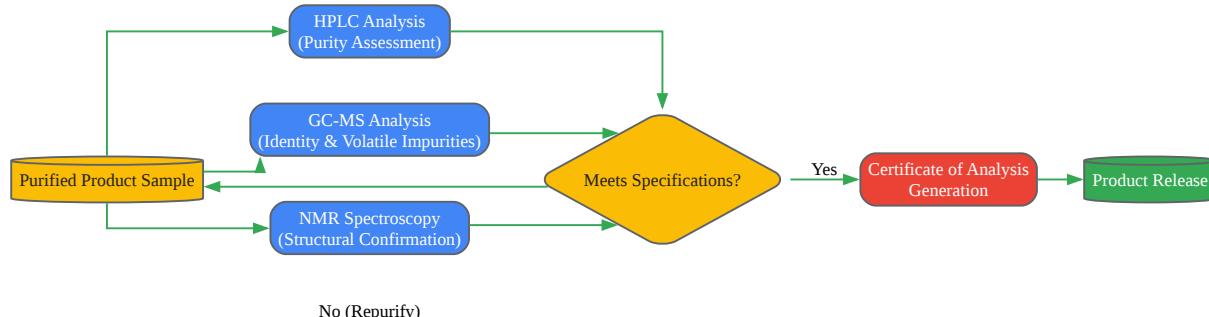
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water is a common choice for similar aromatic compounds.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to confirm the molecular weight of the compound and identify any volatile impurities. The mass spectrum of the isomeric Benzo[b]thiophene-2-carbaldehyde shows a molecular ion peak at $m/z = 162$, corresponding to its molecular weight.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of the final product and assessing its purity. The chemical shifts and coupling constants will be specific to the 7-carbaldehyde isomer.


Visualizations

The following diagrams illustrate a representative synthesis workflow and a quality control process for **Benzo[b]thiophene-7-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis and purification of **Benzo[b]thiophene-7-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for **Benzo[b]thiophene-7-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. a2bchem.com [a2bchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Benzo[b]thiophene-7-carbaldehyde: A Technical Guide to Commercial Availability and Purity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158769#commercial-availability-and-purity-of-benzo-b-thiophene-7-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com